![molecular formula C52H56N2 B3029924 9,9'-[1,1'-联苯]-4,4'-二基[3,6-双(1,1-二甲基乙基)-9H-咔唑] CAS No. 838862-47-8](/img/no-structure.png)

9,9'-[1,1'-联苯]-4,4'-二基[3,6-双(1,1-二甲基乙基)-9H-咔唑]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

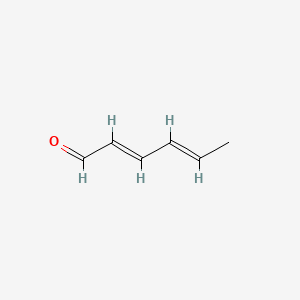

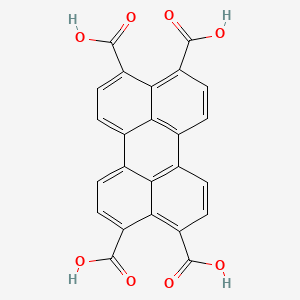

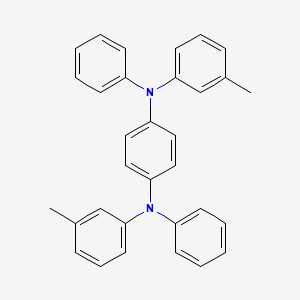

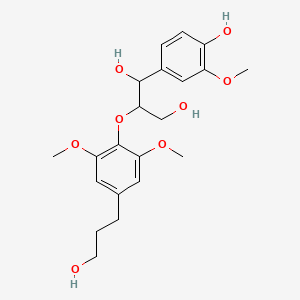

The compound “9,9’-[1,1’-biphenyl]-4,4’-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole” is a type of biphenyl compound, which is a type of organic compound that contains two phenyl rings . The presence of the carbazole groups indicates that this compound may have interesting electronic properties, as carbazole is a common component in organic semiconductors .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a biphenyl core with carbazole groups attached at the 4,4’ positions . The carbazole groups are likely substituted with tert-butyl groups at the 3,6 positions .科学研究应用

有机发光二极管 (OLED) 应用

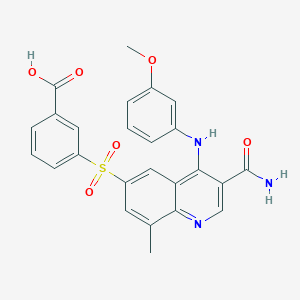

咔唑衍生物的空穴传输特性,如 4,4'-双(9H-咔唑-9-基)-1,1'-联苯 (CBP),被广泛用于 OLED 中。双(咔唑基)类似物,如 4,4'-双(3,6-二叔丁基-9H-咔唑-9-基)-1,1'-联苯(CBP 的模型)的混合价态自由基阳离子,通过化学氧化生成和比较自由基阳离子,展示了用于 OLED 应用的有希望的特性 (Kaafarani 等人,2016 年)。

磷光 OLED 的主体材料

咔唑衍生物已被开发为蓝色和绿色磷光 OLED 的双极主体材料,显示出高三重态能和优异的性能。具体来说,像 9-(3',5'-二(1H-1,2,4-三唑-1-基)-[1,1'-联苯]-3-基)-9H-咔唑 (DTzSCz) 这样的材料已被用于在蓝色和绿色 PhOLED 中实现高外部量子效率,表明平衡电荷传输的最佳 n 型到 p 型比率 (Liu 等人,2016 年)。

高热稳定性主体材料

已合成含有咔唑、1,3,5-三嗪和芴基团的新型化合物,以表现出极好的热性能和高三重态能,使其适合作为绿色 PhOLED 的主体材料。这些材料,如 9-(4'-(4,6-双(9,9-二甲基-9H-芴-2-基)-1,3,5-三嗪-2-基)-[1,1'-联苯]-4-基)-9H-咔唑 (TPBDF-Cz1),由于平衡的空穴和电子传输迁移率而显示出良好的电致发光性能 (Guichen 等人,2021 年)。

溶液可加工的 OLED 材料

一种氟化咔唑衍生物,9,9'-[2,2'-双(三氟甲基)-联苯-4,4'-二基]双(9H-咔唑) (6FCBP),已被制备出来,具有改进的溶解性,可通过旋涂或真空沉积制造 OLED,展示出优异的性能。这突出了修饰咔唑核以增强 OLED 应用的溶解性和加工性的重要性 (Ge 等人,2008 年)。

作用机制

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for compound '9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole' involves the coupling of two molecules of 3,6-bis(1,1-dimethylethyl)-9H-carbazole with a molecule of 1,1'-biphenyl-4,4'-dicarboxaldehyde.", "Starting Materials": [ "3,6-bis(1,1-dimethylethyl)-9H-carbazole", "1,1'-biphenyl-4,4'-dicarboxaldehyde" ], "Reaction": [ "Step 1: Dissolve 3,6-bis(1,1-dimethylethyl)-9H-carbazole (2.0 g, 6.5 mmol) and 1,1'-biphenyl-4,4'-dicarboxaldehyde (1.0 g, 3.2 mmol) in dry toluene (20 mL) under nitrogen atmosphere.", "Step 2: Add a catalytic amount of p-toluenesulfonic acid (0.1 g, 0.5 mmol) to the reaction mixture and reflux for 24 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the precipitated product.", "Step 4: Wash the product with cold toluene and dry under vacuum to obtain the desired compound '9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole' as a dark purple solid (yield: 70-80%)." ] } | |

CAS 编号 |

838862-47-8 |

分子式 |

C52H56N2 |

分子量 |

709.0 g/mol |

IUPAC 名称 |

2,6-ditert-butyl-9-[4-[4-(3,6-ditert-butylcarbazol-9-yl)phenyl]phenyl]carbazole |

InChI |

InChI=1S/C52H56N2/c1-49(2,3)35-18-26-45-42(29-35)41-25-17-38(52(10,11)12)32-48(41)54(45)40-23-15-34(16-24-40)33-13-21-39(22-14-33)53-46-27-19-36(50(4,5)6)30-43(46)44-31-37(51(7,8)9)20-28-47(44)53/h13-32H,1-12H3 |

InChI 键 |

PYVWKLPLDOAWFL-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=CC(=C3)C(C)(C)C)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=C6C=CC(=C8)C(C)(C)C |

规范 SMILES |

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=CC(=C3)C(C)(C)C)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=C6C=CC(=C8)C(C)(C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Dimethyl-[3-(prop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B3029853.png)